
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide, also known as HMQ-TFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMQ-TFA is a small molecule that belongs to the class of quinoline derivatives and has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been found to inhibit the Akt/mTOR and NF-κB pathways, which are known to play a crucial role in cancer cell growth and survival. In addition, this compound has been found to induce the expression of pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and play a crucial role in cancer cell invasion and metastasis. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide is its high purity and stability, which makes it suitable for further scientific research. In addition, this compound has been found to exhibit low toxicity, making it a potential candidate for the development of new therapeutic agents. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide. One of the potential areas of research is the development of new analogs of this compound with improved solubility and bioavailability. In addition, further studies are needed to investigate the mechanism of action of this compound in detail and to identify potential molecular targets for its therapeutic applications. Moreover, the potential use of this compound in combination with other chemotherapeutic agents needs to be explored to enhance its efficacy and reduce toxicity. Overall, this compound has the potential to be developed into a new class of therapeutic agents for the treatment of cancer and inflammatory diseases.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline with 3,4-dimethoxy-N-phenylbenzamide in the presence of trifluoroacetic acid. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further scientific research.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its antitumor activity. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest in cancer cells. This compound has also been found to exhibit anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of viral infections and inflammatory diseases.
特性
IUPAC Name |
3,4-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-17-9-11-22-19(13-17)14-20(25(29)27-22)16-28(21-7-5-4-6-8-21)26(30)18-10-12-23(31-2)24(15-18)32-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMBNMPBXCWHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

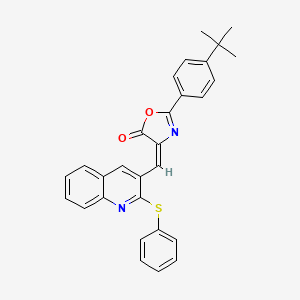
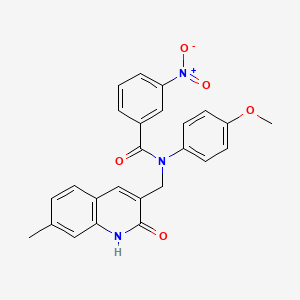

![N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7697483.png)
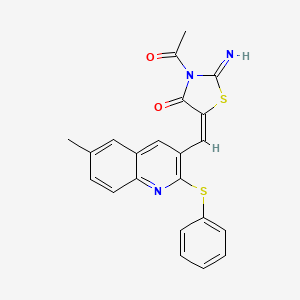

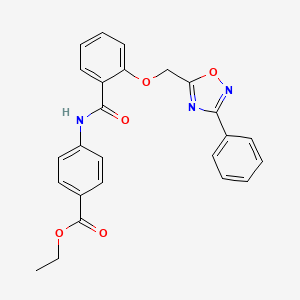
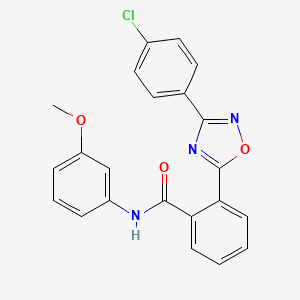
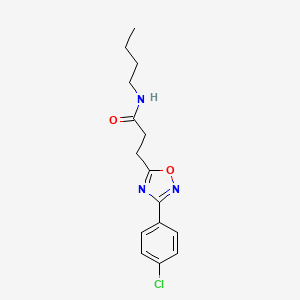
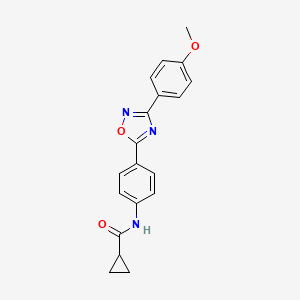
![2-(4-methoxyphenyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697522.png)
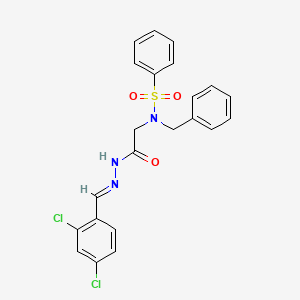
![1-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7697544.png)
